Methyl 2-amino-3-phenylpropanoate
Description
Significance as a Chiral Amino Acid Derivative in Organic Synthesis
Chirality plays a crucial role in the functionality of many biologically active molecules. Chiral amino acid derivatives, such as Methyl 2-amino-3-phenylpropanoate, are invaluable tools in organic synthesis for introducing specific stereochemistry into a target molecule. frontiersin.orgnih.gov The presence of a stereocenter in these derivatives allows for the selective synthesis of one enantiomer over the other, a critical consideration in drug development and other applications where stereoisomers can have vastly different biological activities.
The use of chiral aldehyde catalysis, for instance, has been shown to be an effective method for the asymmetric transformation of N-unprotected amino acid esters. frontiersin.orgnih.gov This approach can provide good catalytic activation and stereoselective control, which is essential for creating complex chiral molecules. frontiersin.orgnih.gov The design of catalysts derived from chiral BINOL aldehyde has been particularly successful in this regard. frontiersin.orgnih.gov
Role as a Key Synthetic Intermediate and Building Block in Complex Molecular Architectures
This compound serves as a fundamental building block in the construction of more complex molecular structures. Its utility as a synthetic intermediate is demonstrated in its application in the synthesis of various compounds, including pharmaceuticals and fine chemicals. researchgate.net For example, it is a precursor in the synthesis of α-isocyanato carboxylic acid esters, which are themselves versatile reagents. researchgate.net
A notable application is in the synthesis of methyl (S)-2-isocyanato-3-phenylpropanoate. orgsyn.org This is achieved through a phosgene-free procedure, highlighting a safer and more efficient synthetic route. researchgate.net The resulting isocyanates are enantiomerically pure and can be used to create a variety of other compounds, such as ureas and carbamates. researchgate.net Furthermore, chiral triazolium salts have been synthesized from methyl L-phenylalaninate hydrochloride, which have proven to be highly efficient catalysts in certain annulation reactions. researchgate.net
The versatility of amino acid derivatives extends to their use as ergogenic supplements, where they can influence anabolic hormone secretion and provide fuel during exercise. medchemexpress.com While this article does not delve into dosage or administration, it underscores the broad applicability of these compounds.
Below is a table summarizing key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 179.22 g/mol | nih.gov |
| Molecular Formula | C10H13NO2 | nih.gov |
| Boiling Point | 264.2 °C at 760 mmHg | americanelements.com |
| Density | 1.1 g/cm³ | americanelements.com |
| Flash Point | 126 °C | americanelements.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDUZFOSJDMAFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40903021 | |
| Record name | NoName_3602 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40903021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15028-44-1, 21685-51-8 | |
| Record name | DL-Phenylalanine, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15028-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-phenyl-DL-alaninate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015028441 | |
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| Record name | NSC522409 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522409 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3-phenyl-DL-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.539 | |
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Synthetic Methodologies and Stereochemical Control of Methyl 2 Amino 3 Phenylpropanoate and Its Advanced Derivatives
Esterification Strategies for Phenylalanine Precursors
The direct esterification of phenylalanine is a fundamental step in the synthesis of its methyl ester. A common and effective method involves the reaction of L-phenylalanine with methanol (B129727) in the presence of thionyl chloride. This reaction, typically conducted at 0 °C and then stirred at room temperature for 24 hours, yields L-phenylalanine methyl ester hydrochloride in high yields, often around 97%. rsc.org
Another widely used method employs trimethylchlorosilane in methanol at room temperature. This approach is compatible with a range of natural, aromatic, and aliphatic amino acids, offering good to excellent yields of the corresponding amino acid methyl ester hydrochlorides. nih.gov The use of methanol with trimethylchlorosilane presents a convenient system for this transformation. nih.gov
Modified Mukaiyama's reagents have also been explored for the esterification of N-acetyl-L-phenylalanine, particularly with the use of microwave irradiation to enhance reaction rates. nih.gov This method involves converting the solid Mukaiyama's reagent into an ionic liquid by anion exchange. nih.gov The reaction proceeds via a two-step mechanism involving the formation of a pyridinium (B92312) salt intermediate. nih.gov While effective, racemization can be a concern, with the enantiomeric excess of the product varying depending on the specific conditions and reagents used. nih.gov
A process for producing phenylalanine methyl ester for use in dipeptide synthesis involves reacting phenylalanine with methanol in the presence of an acid. The resulting ester is then liberated by a base and extracted into an organic solvent. prepchem.com
| Method | Reagents | Conditions | Yield | Reference |
| Thionyl Chloride | L-phenylalanine, Methanol, Thionyl Chloride | 0 °C to room temperature, 24 h | 97% | rsc.org |
| Trimethylchlorosilane | Amino acid, Methanol, Trimethylchlorosilane | Room temperature | Good to excellent | nih.gov |
| Modified Mukaiyama's Reagent | N-acetyl-L-phenylalanine, Methanol, Modified Mukaiyama's reagent, 1-methylimidazole | Microwave irradiation | Variable | nih.gov |
Enantioselective and Diastereoselective Synthesis Approaches
Controlling the stereochemistry at the α-carbon is crucial in the synthesis of α-amino esters, as different enantiomers can exhibit vastly different biological activities. wikipedia.org Enantioselective synthesis aims to produce a specific enantiomer in excess over the other. wikipedia.org
Asymmetric Catalysis in α-Amino Ester Synthesis
Asymmetric catalysis is a powerful tool for establishing chirality. wikipedia.org Cooperative catalysis, using a combination of an isothiourea and a Brønsted acid, has been successfully applied to the enantioselective aminomethylation of arylacetic acid esters, producing α-aryl-β²-amino esters in high yields and enantioselectivities (up to 94% yield and 96:4 er). nih.govnih.gov Mechanistic studies suggest this reaction proceeds through a C(1)-ammonium enolate pathway. nih.govnih.gov
Organocatalysis also offers a viable route. A one-pot catalytic asymmetric strategy has been developed for the synthesis of α-arylglycine esters, utilizing readily available organocatalysts. acs.org This method allows for the preparation of both enantiomers in good to high yields and enantioselectivity. acs.org The use of a quinidine-derived catalyst has been shown to produce (S)-α-amino acid esters. acs.org
Biocatalysis, employing enzymes like imine reductases (IREDs), provides a highly efficient and enantioselective method for synthesizing N-substituted α-amino esters from α-ketoesters and amines. nih.gov This approach offers access to both enantiomers with high conversion rates and excellent enantioselectivity under mild conditions. nih.gov
| Catalytic System | Substrates | Product Type | Key Features | Reference |
| Isothiourea/Brønsted Acid | Arylacetic acid esters | α-Aryl-β²-amino esters | High yield and enantioselectivity | nih.govnih.gov |
| Organocatalyst (Quinidine-derived) | Aldehydes, anilines | α-Arylglycine esters | One-pot synthesis, access to both enantiomers | acs.org |
| Imine Reductases (IREDs) | α-Ketoesters, amines | N-Substituted α-amino esters | High conversion, excellent enantioselectivity, mild conditions | nih.gov |
Stereospecific Reduction and Inversion Methodologies (e.g., erythro/threo isomer synthesis)
The control of diastereoselectivity is critical when a second stereocenter is present, leading to the formation of erythro and threo isomers. The asymmetric synthesis of α-substituted β-amino esters has been achieved, demonstrating methods to control the formation of these diastereomers. acs.org
Biocatalytic dynamic kinetic resolution using transaminases has emerged as a powerful strategy for preparing β-branched aromatic α-amino acids with high diastereo- and enantioselectivity. nih.gov This method utilizes thermophilic enzymes that can tolerate higher temperatures and a broader pH range, enabling the synthesis of challenging structures. nih.gov
Derivatization Reactions for Novel Precursors and Functionalized Compounds
Methyl 2-amino-3-phenylpropanoate can be further modified to create a variety of useful derivatives.
Synthesis of Isocyanato-Phenylpropanoate Derivatives
Methyl (S)-2-isocyanato-3-phenylpropanoate can be synthesized from L-phenylalanine methyl ester hydrochloride. orgsyn.org A common procedure involves the reaction with triphosgene (B27547) in a biphasic mixture of methylene (B1212753) chloride and saturated aqueous sodium bicarbonate at low temperatures. orgsyn.org This method provides the isocyanate in high yields (typically 95-98%). orgsyn.org These amino acid ester isocyanates are valuable synthetic building blocks for peptides, azapeptides, and chiral derivatizing agents. orgsyn.org
Formation of N,S-Dialkyl Dithiocarbamates
Dithiocarbamates are a class of organosulfur compounds with diverse applications. organic-chemistry.org The synthesis of N,S-dialkyl dithiocarbamates derived from amino acids can be achieved through a one-pot reaction of the amino acid ester, carbon disulfide, and an electrophile. mdpi.com For instance, diastereomeric N,S-dialkyl dithiocarbamates have been synthesized from L-tryptophan methyl ester, carbon disulfide, and (E)-chalcones under microwave irradiation. mdpi.com This reaction leads to a mixture of (S,R) and (S,S) diastereoisomers. mdpi.com Dithiocarbamates can be synthesized by the one-pot reaction of amines, carbon disulfide, and alkyl halides, often under solvent-free and catalyst-free conditions. organic-chemistry.org
Preparation of Schiff Bases and Subsequent Reductive Transformations
The synthesis of Schiff bases from this compound represents a versatile strategy for the protection of the primary amine and for the introduction of new functionalities. Schiff bases, or imines, are typically formed through the condensation reaction between a primary amine, such as the one present in this compound, and a carbonyl compound (an aldehyde or a ketone). This reaction is generally reversible and is often carried out by heating the reactants in a suitable solvent, with the removal of water to drive the equilibrium towards the product. researchgate.net
The general procedure involves reacting this compound with a selected aldehyde or ketone. For instance, the reaction with aromatic aldehydes can introduce various substituted phenyl groups onto the nitrogen atom. researchgate.net The reaction of 3-formyl-acetyl-acetone with aminobenzoic acids to form the corresponding Schiff bases is one such example of this type of condensation. nih.gov Similarly, substituted trimethinium salts can react with aminophenols to yield Schiff base ligands. nih.gov
Once formed, the C=N double bond of the Schiff base can be selectively reduced to an amine. This reductive transformation is a key step in creating more complex and stable secondary amine derivatives. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can influence the reaction conditions and selectivity. This two-step sequence of Schiff base formation followed by reduction provides a reliable method for N-alkylation or N-arylation of the parent amino acid ester.
Palladium-Catalyzed C-H Functionalization Strategies on Phenylalanine Derivatives
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of the phenyl ring in phenylalanine derivatives, including this compound. These methods allow for the introduction of various substituents at specific positions, offering a direct route to novel, unnatural amino acids and peptide conjugates without the need for pre-functionalized starting materials. researchgate.netacs.orgresearchgate.net
A key aspect of these strategies is the use of a directing group to control the regioselectivity of the C-H activation step. The native primary amine or a modified amine group within the phenylalanine derivative can serve this purpose, guiding the palladium catalyst to a specific C-H bond, typically at the ortho position of the phenyl ring. researchgate.netnih.gov For instance, an efficient primary-amine-directed, palladium-catalyzed C-H halogenation (iodination, bromination, and chlorination) of phenylalanine derivatives has been reported, using trifluoroacetic acid as an additive. nih.gov
Different types of C-H functionalization have been successfully applied to phenylalanine derivatives:
Olefination : The Fujiwara-Morita reaction allows for the olefination of phenylalanine residues in peptides. ntu.ac.uk This reaction is catalyzed by Pd(OAc)₂ and has been shown to be compatible with various protecting groups. acs.orgntu.ac.uk Bidentate coordination of the peptide to the palladium catalyst is considered crucial for the reaction's success. researchgate.netntu.ac.uk
Arylation and Benzylation : Using a picolinamide (B142947) directing group, the remote δ-C(sp²)−H bond of tyrosine derivatives has been arylated and benzylated. researchgate.net This highlights the potential for functionalizing the C(2) position of the aryl ring in related amino acids. researchgate.net
Carbonylation : Cobalt-catalyzed C(sp²)-H carbonylation has been achieved on phenylalanine derivatives using picolinamide as a traceless directing group and CO gas as the carbonyl source. researchgate.netresearchgate.net This method can also be applied to short peptides. researchgate.net
The table below summarizes various palladium-catalyzed C-H functionalization reactions on phenylalanine derivatives.
| Functionalization | Catalyst/Reagents | Directing Group | Key Findings | Yields | Reference |
| Halogenation (I, Br, Cl) | Palladium catalyst, Trifluoroacetic acid | Primary amine | Enables ortho-selective halogenation of the phenyl ring. | Not specified | researchgate.netnih.gov |
| Olefination | Pd(OAc)₂ (10 mol%), AgOAc (5 eq) | Peptide backbone amide | Compatible with common amino acid protecting groups; broad scope for styrene (B11656) partner. | 33-81% | ntu.ac.uk |
| Arylation/Benzylation | Pd(II) catalyst | Picolinamide | Achieves functionalization at the remote δ−C(sp²)−H bond (C2 position). | Good | researchgate.net |
| Carbonylation | Co(dpm)₂ | Picolinamide | Utilizes CO (1 atm) as the carbonyl source; tolerates diverse functional groups. | Not specified | researchgate.netresearchgate.net |
Ultrasound-Assisted Synthetic Protocols for Derivatives
The application of ultrasound irradiation in organic synthesis has gained significant attention as a green chemistry approach, offering advantages such as reduced reaction times, increased yields, and milder reaction conditions compared to conventional heating methods. nanobioletters.comnih.gov This technique has been successfully employed in the synthesis of various heterocyclic derivatives, demonstrating its potential for the synthesis of derivatives of this compound.
Ultrasound-assisted synthesis relies on the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures. This enhances mass transfer and accelerates reaction rates. mdpi.com
Examples of ultrasound-assisted synthesis relevant to amino acid derivatives include:
One-Pot Multi-Component Reactions : Novel 2-amino-3-cyanopyridine (B104079) and 4H-pyran derivatives have been synthesized via one-pot, multi-component reactions under ultrasonic irradiation. nanobioletters.comnih.gov These methods are noted for their excellent yields, cleaner reaction profiles, and significantly shorter reaction times compared to conventional stirring methods. nanobioletters.comnih.gov
Synthesis of N-substituted derivatives : Ultrasound has been used to synthesize N-substituted 1,2,4-triazole-2-thiol derivatives in high yields (75-89%). The sonication process was found to accelerate the reaction rate significantly. mdpi.com
Radical Cascade Reactions : Functionalized indolines have been synthesized in high yields (up to 99%) within 60 seconds from 2-(((N-aryl)amino)methyl)acrylates using an ultrasound-mediated radical cascade reaction. nih.gov
The following table compares the conventional heating method with the ultrasound irradiation method for the synthesis of ethyl 6-amino-5-cyano-2-methyl 4-phenyl- 4H-pyran-3 carboxylate derivatives, illustrating the benefits of sonication. nanobioletters.com
| Method | Reaction Time | Yield (%) | Conditions | Reference |
| Conventional (Stirring) | 3-4 hours | 72-85 | Room Temperature, Water | nanobioletters.com |
| Ultrasound Irradiation | 2 minutes | 90-96 | Ambient, Water | nanobioletters.com |
This comparison clearly shows that the ultrasound-assisted protocol is superior in terms of both reaction time and product yield. nanobioletters.com The principles of this green and efficient methodology are applicable to the synthesis of a wide range of derivatives starting from this compound and its related compounds.
Chemical Reactivity and Mechanistic Investigations of Methyl 2 Amino 3 Phenylpropanoate
Oxidation Pathways and Derivative Formation
The oxidation of Methyl 2-amino-3-phenylpropanoate can occur at the phenyl ring, the amino group, or the α-carbon. The primary oxidation pathway involves the hydroxylation of the aromatic ring.
Under conditions of oxidative stress, non-enzymatic oxidation by hydroxyl radicals can lead to the formation of various tyrosine isomers. researchgate.net The position of the hydroxyl group on the benzyl (B1604629) ring can be at the ortho, meta, or para positions, resulting in o-Tyrosine, m-Tyrosine, and p-Tyrosine, respectively. researchgate.net
Enzymatic oxidation is highly specific. Phenylalanine hydroxylase (PheH), a non-heme iron monooxygenase, catalyzes the hydroxylation of phenylalanine to form L-tyrosine (p-tyrosine). nih.govnih.gov This reaction is a key step in the catabolism of dietary phenylalanine and requires molecular oxygen and a tetrahydrobiopterin (B1682763) cofactor. nih.gov The catalytic core of PheH facilitates this specific transformation, and kinetic studies have unmasked the isotope effect on hydroxylation, providing insight into the reaction mechanism. nih.gov
Oxidative processes can also be employed in the synthesis of derivatives. For instance, phenylalanine derivatives can be transformed into ketones for use in catalysis. While direct oxidation can be challenging, a masked ketone strategy, such as using a styrene (B11656) moiety that is later converted to a ketone via ozonolysis, has been successfully employed. nih.gov
Table 1: Major Oxidation Products of Phenylalanine and its Ester
| Oxidizing Agent/System | Product(s) | Comments |
| Hydroxyl Radicals (Oxidative Stress) | o-Tyrosine, m-Tyrosine, p-Tyrosine | Non-specific hydroxylation of the phenyl ring. researchgate.net |
| Phenylalanine Hydroxylase (PheH) + O₂ | L-Tyrosine (p-Tyrosine) | Highly specific enzymatic para-hydroxylation. nih.govnih.gov |
| Ozonolysis (on styrene derivative) | Phenylalanine-derived ketone | Used in synthetic strategies to create ketone derivatives. nih.gov |
Reduction Reactions and Functional Group Interconversions
The ester functional group of this compound is the primary site for reduction, leading to the corresponding amino alcohol, L-phenylalaninol. This transformation is a fundamental reaction in organic synthesis, providing a chiral building block for various applications.
Catalytic hydrogenation is an effective method for this reduction. A Mg²⁺-doped Cu/ZnO/Al₂O₃ catalyst has been shown to hydrogenate L-phenylalanine methyl ester to chiral L-phenylalaninol with high efficiency and without racemization. researchgate.net The reaction is typically carried out in a solvent under hydrogen pressure. The catalytic hydrogenation of esters can be challenging due to the low reactivity of the carbonyl group, necessitating highly active catalysts. researchgate.net
A proposed mechanism for this hydrogenation on the Cu/ZnO/Al₂O₃ surface involves the initial adsorption of the ester onto the catalyst, with the amino and ester groups interacting with active sites. researchgate.net This is followed by a series of hydrogenation steps to yield the final amino alcohol product.
Stronger reducing agents can also be employed. For example, N-protected derivatives of phenylalanine methyl ester, such as N-methylformyl-L-phenylalanine methyl ester, can be reduced to the corresponding N-methylphenylalaninol using lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF). rsc.org
Table 2: Reduction of Phenylalanine Methyl Ester and Derivatives
| Reagent/Catalyst | Substrate | Product | Key Conditions |
| Cu/ZnO/Al₂O₃, H₂ | L-Phenylalanine methyl ester | L-Phenylalaninol | Catalytic hydrogenation. researchgate.net |
| LiAlH₄ | N-Methylformyl-L-phenylalanine methyl ester | N-Methylphenylalaninol | Reflux in THF. rsc.org |
Nucleophilic Substitution Reactivity at the Amino and Ester Moieties
Both the primary amino group and the methyl ester group of this compound are susceptible to nucleophilic attack, allowing for a wide range of derivative syntheses.
Reactivity of the Amino Group: The nitrogen atom of the primary amine is nucleophilic and readily reacts with electrophiles. A common transformation is N-acylation to form amides. For example, reaction with cinnamoyl chloride in the presence of a base like triethylamine (B128534) yields N-cinnamoyl-L-phenylalanine methyl ester. nih.gov Similarly, the amino group can act as a nucleophile in peptide bond formation. In a mixed anhydride (B1165640) method, an N-protected amino acid (like N-acetyl-L-proline) is activated with isobutylchloroformate and N-methylmorpholine, and then reacts with the amino group of L-phenylalanine methyl ester to form a dipeptide. chegg.com
Another important reaction is the conversion of the amino group into an isocyanate. This can be achieved through a phosgene-free procedure using di-tert-butyl dicarbonate (B1257347) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP), yielding enantiomerically pure Methyl (S)-2-isocyanato-3-phenylpropanoate. researchgate.net This isocyanate is a valuable intermediate for synthesizing ureas and carbamates. researchgate.net
Reactivity of the Ester Moiety: The carbonyl carbon of the ester is electrophilic and can be attacked by various nucleophiles. One such reaction is aminolysis, the conversion of an ester to an amide. This can be achieved by heating the ester with an amine, often in the presence of a solvent like ethylene (B1197577) glycol, to produce the corresponding amide and methanol (B129727). google.com
Transesterification, the exchange of the alcohol portion of an ester, is another key reaction. For instance, the transesterification of fatty acid methyl esters with 3-phenylamino-1,2-propanediol, catalyzed by sodium methoxide, has been studied to produce mono- and diacylderivatives. csic.es Similar principles apply to the transesterification of phenylalanine methyl ester with other alcohols, often catalyzed by acids or metal salts like Sc(OTf)₃, sometimes under microwave irradiation to reduce reaction times. organic-chemistry.org
Table 3: Nucleophilic Substitution Reactions
| Functional Group | Reagent | Product Type | Example Reaction |
| Amino Group | Cinnamoyl chloride / Et₃N | N-Acyl amide | Formation of N-cinnamoyl-L-phenylalanine methyl ester. nih.gov |
| Amino Group | Activated Carboxylic Acid | Peptide | Formation of N-acetyl-L-prolyl-L-phenylalanine methyl ester. chegg.com |
| Amino Group | (Boc)₂O / DMAP | Isocyanate | Synthesis of Methyl (S)-2-isocyanato-3-phenylpropanoate. researchgate.net |
| Ester Group | Amine / Heat | Amide | Aminolysis to form N-substituted phenylalanine amides. google.com |
| Ester Group | Alcohol / Catalyst | New Ester | Sc(OTf)₃-catalyzed transesterification. organic-chemistry.org |
Hydrolytic Stability and Controlled Ester Cleavage
The stability of the methyl ester group towards hydrolysis is a critical aspect of its chemistry, influencing its persistence in aqueous environments and its use as a protecting group in synthesis. The rate of hydrolysis is highly dependent on pH.
A kinetic study of the demethylation of L-phenylalanine methyl ester in aqueous solution at 25°C across a pH range of 0.27 to 11.5 revealed that the compound is maximally stable at pH 3. nih.gov The hydrolysis follows pseudo-first-order kinetics and is subject to both acid and base catalysis. At neutral or alkaline pH, the hydrolysis rate increases significantly.
Catalytic systems can be designed for controlled ester cleavage. A self-assembling hydrogelator containing an imidazole (B134444) moiety has been shown to act as an efficient catalyst for the hydrolysis of L-phenylalanine methyl ester at neutral pH. researchgate.net This system exhibits Michaelis-Menten type kinetics, mimicking the behavior of esterase enzymes. researchgate.net Alkaline hydrolysis of esters is known to follow second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org In synthetic chemistry, the ester can be intentionally cleaved (saponification) using a base like sodium hydroxide to yield the free carboxylic acid, L-phenylalanine.
Table 4: Hydrolytic Stability Data for L-Phenylalanine Methyl Ester
| Condition | Observation/Parameter | Reference |
| pH-rate profile (25°C) | Maximum stability at pH 3. | nih.gov |
| pKa (25°C) | 7.11 | nih.gov |
| Imidazole-appended hydrogel catalyst | Michaelis-Menten kinetics observed for hydrolysis at pH 7. | researchgate.net |
Mechanistic Elucidation of Catalytic and Derivatization Transformations
Understanding the reaction mechanisms is crucial for optimizing conditions and designing new synthetic routes.
Catalytic Hydrogenation: The proposed mechanism for the hydrogenation of L-phenylalanine methyl ester over a Cu/ZnO/Al₂O₃ catalyst involves the adsorption of both the amino and ester functionalities onto the catalyst surface. researchgate.net This co-adsorption facilitates the stepwise addition of hydrogen to the carbonyl group, leading to the formation of the amino alcohol product. researchgate.net
Enzymatic Hydroxylation: The kinetic mechanism for phenylalanine hydroxylase has been studied in detail. nih.gov The reaction begins with the formation of a productive ternary complex of the enzyme, the tetrahydropterin (B86495) cofactor, and the phenylalanine substrate. nih.gov Molecular oxygen then binds, leading to the formation of a 4a-hydroxypterin and a highly reactive Fe(IV)O intermediate, which is responsible for the rapid hydroxylation of the amino acid's phenyl ring. nih.gov Product release is the rate-determining step. nih.gov
Derivatization Reactions: The Mukaiyama esterification reaction provides a mechanistic model for some derivatization processes. It involves a two-step strategy: a fast nucleophilic aromatic substitution on a pyridinium (B92312) salt by a carboxylate, followed by a nucleophilic attack of an alcohol on the key intermediate, which is an entropically driven condensation. nih.gov For the conversion of the amino group to an isocyanate using di-tert-butyl dicarbonate and DMAP, the mechanism likely involves the formation of a reactive carbamate (B1207046) intermediate which then eliminates tert-butanol (B103910) and carbon dioxide to give the final isocyanate product. researchgate.net Peptide bond formation using a mixed anhydride method proceeds via the activation of the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the nucleophilic amino group of the phenylalanine methyl ester. chegg.com
Advanced Spectroscopic and Chromatographic Characterization in Research of Methyl 2 Amino 3 Phenylpropanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Methyl 2-amino-3-phenylpropanoate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons.
In a ¹H NMR spectrum, the protons of the phenyl group typically appear as a multiplet in the aromatic region (~7.2-7.4 ppm). The proton on the α-carbon (the carbon bearing the amino and ester groups) shows a characteristic signal, often a doublet of doublets, whose position and splitting pattern are influenced by the adjacent protons on the β-carbon. The two protons on the β-carbon are diastereotopic and usually appear as distinct signals, each a doublet of doublets, due to coupling with each other and with the α-proton. A sharp singlet corresponds to the three protons of the methyl ester group. The protons of the amino group (or ammonium (B1175870) group in the hydrochloride salt) also produce a signal, which can be a broad singlet. hepvs.chchemicalbook.com
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the ester group is highly deshielded and appears far downfield (~169-172 ppm). The carbons of the phenyl ring produce signals in the aromatic region (~127-135 ppm). The α-carbon, β-carbon, and the methyl ester carbon each give rise to a characteristic signal in the aliphatic region of the spectrum. hepvs.ch
Detailed spectral data for L-Phenylalanine methyl ester hydrochloride are presented below.
Table 1: NMR Spectral Data for L-Phenylalanine Methyl Ester Hydrochloride
| Nucleus | Solvent | Chemical Shifts (δ) in ppm |
|---|---|---|
| ¹H NMR | DMSO-d₆ | 8.74 (s, 3H, NH₃⁺), 7.38–7.20 (m, 5H, Ar-H), 4.23 (dd, 1H, α-CH), 3.65 (s, 3H, OCH₃), 3.21 (dd, 1H, β-CH₂), 3.10 (dd, 1H, β-CH₂) hepvs.ch |
| ¹H NMR | D₂O | 7.45–7.28 (m, 5H, Ar-H), 4.42 (dd, 1H, α-CH), 3.82 (s, 3H, OCH₃), 3.34 (dd, 1H, β-CH₂), 3.21 (dd, 1H, β-CH₂) rsc.org |
| ¹³C NMR | DMSO-d₆ | 169.34 (C=O), 134.69 (Ar-C), 129.38 (Ar-CH), 128.57 (Ar-CH), 127.24 (Ar-CH), 53.22 (α-CH), 52.53 (OCH₃), 35.83 (β-CH₂) hepvs.ch |
| ¹³C NMR | D₂O | 170.1 (C=O), 133.7 (Ar-C), 129.4 (Ar-CH), 129.3 (Ar-CH), 128.2 (Ar-CH), 54.1 (α-CH), 53.6 (OCH₃), 35.6 (β-CH₂) rsc.org |
Note: Chemical shifts can vary slightly based on instrument and concentration. The signal for the amine protons (NH₂) in the free base would differ from the ammonium protons (NH₃⁺) in the hydrochloride salt and is exchangeable in D₂O.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (e.g., ESI-MS, HRMS, ESI-TOF)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For a polar molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are commonly employed, often coupled with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap. hepvs.chsigmaaldrich.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₁₀H₁₃NO₂), the protonated molecule [M+H]⁺ would be observed. Research on the hydrochloride salt shows a found m/z of 180.1010 for the [C₁₀H₁₄NO₂]⁺ ion, which corresponds to the protonated free base, closely matching the calculated value of 180.1019. hepvs.ch
Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (e.g., the protonated molecular ion) to generate a characteristic fragmentation spectrum. The fragmentation of protonated amino acid esters typically involves several key pathways. sigmaaldrich.comresearchgate.net
Table 2: Predicted ESI-MS/MS Fragmentation of Protonated this compound [M+H]⁺
| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Neutral Loss | Interpretation |
|---|---|---|---|
| 180.10 | 121.06 | 59.04 (C₂H₃O₂) | Loss of the methoxycarbonyl group (•COOCH₃) |
| 180.10 | 88.05 | 92.05 (C₇H₈) | Cleavage of the benzyl (B1604629) side chain |
| 180.10 | 163.07 | 17.03 (NH₃) | Loss of ammonia |
Note: Fragmentation patterns are predictive and based on general principles of amino acid ester fragmentation.
Optical Rotation and Circular Dichroism for Chiral Analysis and Absolute Configuration Determination
This compound possesses a chiral center at the α-carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-Methyl 2-amino-3-phenylpropanoate (L-form) and (R)-Methyl 2-amino-3-phenylpropanoate (D-form). Chiroptical techniques like optical rotation and circular dichroism (CD) are essential for distinguishing between these enantiomers and determining the absolute configuration of a sample.
Optical Rotation measures the angle to which a plane of polarized light is rotated when passed through a solution of a chiral compound. The direction and magnitude of rotation are characteristic of the enantiomer. For instance, L-Phenylalanine methyl ester hydrochloride has been reported to have a specific rotation ([α]D) of –3.0° (c=1, H₂O), indicating it is levorotatory under these conditions. rsc.org The D-enantiomer would exhibit a positive rotation of the same magnitude.
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. For this compound, the CD spectrum is primarily influenced by the electronic transitions of the phenyl chromophore, which become chiroptically active due to the adjacent stereocenter. uni.lu The spectrum of L-phenylalanine typically shows a positive band near 220 nm and a negative band near 190 nm, and its methyl ester is expected to display a similar pattern, with the signs of the bands being inverted for the D-enantiomer. uni.lu
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution and Purity Assessment
Direct enantioseparation involves the use of a Chiral Stationary Phase (CSP) in the HPLC column. These phases are composed of a chiral selector immobilized onto a solid support (typically silica). The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector, leading to different retention times and thus separation.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are widely successful for resolving amino acid esters. researchgate.net For example, columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) have demonstrated high efficiency in separating various α-amino acid esters. researchgate.net The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like 2-propanol), is critical for optimizing the separation. researchgate.net
Table 3: Examples of Chiral Stationary Phases for Amino Acid Ester Resolution
| CSP Type | Chiral Selector Example | Typical Application |
|---|---|---|
| Polysaccharide-based | Amylose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IE) | Broad-spectrum resolution of chiral amines and amino acid esters. researchgate.net |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) | Baseline separation of N-derivatized chiral amines. researchgate.net |
Indirect enantioseparation involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column, typically a C18 reversed-phase column. medchemexpress.com
A common CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), which reacts with the primary amine of this compound. rsc.org The resulting diastereomers can then be separated and quantified. Another approach involves using o-Phthalaldehyde (OPA) in conjunction with a chiral thiol, such as N-acetyl-L-cysteine, to form fluorescent diastereomeric isoindoles, which allows for highly sensitive detection. rsc.org
Table 4: Examples of Chiral Derivatization Reagents (CDRs)
| Reagent Name | Abbreviation | Functional Group Targeted | Detection Method |
|---|---|---|---|
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Primary and secondary amines | UV |
| o-Phthalaldehyde / N-acetyl-L-cysteine | OPA / NAC | Primary amines | Fluorescence |
| (R)-(+)-α-Methylbenzyl isocyanate | - | Amines | UV |
X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis
X-ray crystallography is the most definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This method provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and the packing arrangement within the crystal lattice.
While this compound is an oil at room temperature, its hydrochloride salt is a crystalline solid with a reported melting point of 150-154 °C. rsc.org This crystalline nature makes it amenable to single-crystal X-ray diffraction analysis. Such an analysis would provide unequivocal proof of the molecule's structure and absolute configuration in the solid state. Although the crystalline nature of the salt is known, detailed crystallographic data (e.g., bond lengths and angles) for this compound or its salts were not found in the reviewed literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Interaction Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic structure of this compound and its interactions with its environment. The molecule possesses two primary chromophores—the phenyl group and the carbonyl group of the ester—which absorb light in the ultraviolet region. The absorption of UV light promotes electrons from a lower energy ground state to a higher energy excited state, with the specific wavelength of absorption being characteristic of the molecule's electronic transitions.
The phenyl group gives rise to strong π→π* transitions, typically observed as a primary band around 200-220 nm and a weaker, fine-structured secondary band around 240-270 nm. The n→π* transition associated with the non-bonding electrons of the oxygen atom in the carbonyl group is also present, though it is generally much weaker and may be obscured by the more intense π→π* absorptions.
Interaction studies leverage the sensitivity of these electronic transitions to the local environment. Changes in solvent polarity, pH, or the formation of intermolecular complexes can alter the energy levels of the electronic states, resulting in shifts in the absorption maximum (λmax) and changes in molar absorptivity. For instance, the study of analogous aromatic amino acids has shown that the ionization of side-chain groups or the main amino and carboxyl groups leads to a noticeable red shift in the absorption spectrum. nih.gov Similarly, the interaction of the phenyl ring with other molecules, such as in binding studies, can perturb the π-electron system and cause spectral shifts, providing insight into the nature and extent of these interactions. nih.gov These shifts are used to monitor changes in the molecule's conformation or its association with other chemical species. nih.gov
Table 1: Electronic Transitions and Absorption Maxima for Chromophores in this compound
| Chromophore | Electronic Transition | Approximate λmax (nm) |
|---|---|---|
| Phenyl Ring | π → π* | ~210 nm and ~260 nm |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a definitive method for the identification of the functional groups present in this compound. The technique works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic vibrational frequency, making its IR absorption band a reliable fingerprint for its presence in the molecule. libretexts.org Studies on phenylalanine methyl ester use IR spectroscopy to investigate conformational behavior in various solvents. nih.gov
The key functional groups in this compound and their expected IR absorptions are:
Amine (-NH₂) Group: Primary amines exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.org These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. An N-H bending vibration is also typically observed around 1590-1650 cm⁻¹.
Ester (-COOCH₃) Group: The ester is identified by a very strong and sharp C=O (carbonyl) stretching absorption, which is one of the most prominent peaks in the spectrum, typically appearing around 1735-1750 cm⁻¹. libretexts.org Additionally, two C-O stretching vibrations are expected: an asymmetric stretch around 1150-1300 cm⁻¹ and a symmetric stretch around 1000-1100 cm⁻¹. docbrown.info
Phenyl (-C₆H₅) Group: The aromatic ring is characterized by C-H stretching vibrations that appear just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹). libretexts.org Aromatic C=C stretching vibrations give rise to several weaker absorptions in the 1450-1600 cm⁻¹ region. libretexts.org
Alkyl (C-H) Groups: The aliphatic C-H bonds of the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups exhibit stretching absorptions in the 2850-2960 cm⁻¹ range. libretexts.org
By analyzing the presence and precise position of these absorption bands, researchers can confirm the structure of this compound and study how interactions, such as hydrogen bonding involving the amine or ester groups, might shift these frequencies.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| Amine | N-H Bend | 1590 - 1650 |
| Ester | C=O Stretch | 1735 - 1750 |
| Ester | C-O Stretch | 1150 - 1300 |
| Aromatic Ring | C-H Stretch | 3020 - 3100 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
Computational Chemistry and Molecular Modeling Studies of Methyl 2 Amino 3 Phenylpropanoate
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Methyl 2-amino-3-phenylpropanoate and its derivatives, docking simulations are crucial for understanding their potential as therapeutic agents by examining their interactions with biological macromolecules.
Research has shown that Phenylalanine methyl ester (PME) exhibits antileukemic activity. nih.gov Computational docking studies can be employed to investigate how PME interacts with the specific cellular components of leukemic cells to exert this effect. The DrugBank database identifies Methyl L-phenylalaninate as an experimental inhibitor of Prothrombin, a key enzyme in the coagulation cascade. drugbank.com Docking simulations can model the binding of this compound to the active site of Prothrombin, revealing the specific amino acid residues involved in the interaction and the binding affinity.
Furthermore, derivatives of this compound are actively studied. For instance, a series of piperazinyl phenylalanine derivatives have been evaluated for their VLA-4/VCAM-1 inhibitory activity, which is relevant for treating inflammatory diseases. nih.gov Molecular docking helps to rationalize the structure-activity relationships observed in these derivatives by visualizing their binding modes within the VLA-4 receptor. Similarly, docking simulations are a cornerstone in broader screening campaigns, where large libraries of compounds are virtually screened against protein targets, such as those for autoimmune disorders or viral proteases, to identify potential new drug candidates. nih.gov
Table 1: Examples of Molecular Docking Targets for Phenylalanine Derivatives
| Derivative Class | Biological Target | Therapeutic Area |
|---|---|---|
| Phenylalanine methyl ester | Not specified in study | Leukemia nih.gov |
| Methyl L-phenylalaninate | Prothrombin drugbank.com | Coagulation |
| Piperazinyl phenylalanine derivatives | VLA-4/VCAM-1 nih.gov | Inflammation |
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the reaction mechanisms involving this compound. These methods allow for the detailed exploration of reaction pathways, transition states, and the calculation of energy barriers, which are difficult to determine experimentally.
A significant application of these calculations has been in understanding the mechanisms of the Clauson-Kaas and Paal–Knorr reactions for synthesizing N-substituted pyrrole (B145914) derivatives from L-phenylalanine methyl ester. researchgate.net DFT studies have been used to investigate the reaction of L-phenylalanine methyl ester with 2,5-dimethoxytetrahydrofuran (B146720) (DMTHF). nih.gov These calculations revealed a high energy barrier for the SN2 initiation step (45.4 kcal mol⁻¹), explaining the experimentally observed sluggish conversion to the pyrrolyl ring. nih.gov This was attributed to the lack of neighboring group participation from the ester moiety, in contrast to the carboxylic acid or alcohol groups in L-phenylalanine or L-phenylalaninol, which can provide intramolecular catalytic assistance. nih.gov
The theoretical calculations have been shown to match experimental outcomes, deducing self-driven procedures for these reactions. nih.gov The use of computational quantum chemistry is a valuable tool for elucidating atomic and molecular structures and understanding reaction mechanisms on a fundamental level. researchgate.net
Table 2: Calculated Energy Barrier for Reaction of L-Phenylalanine Methyl Ester
| Reactant | Reaction Type | Calculated Energy Barrier (kcal mol⁻¹) | Reference |
|---|---|---|---|
| 2,5-dimethoxytetrahydrofuran (DMTHF) | SN2 Initiation | 45.4 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com This approach is instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures.
QSAR studies have been successfully applied to derivatives of phenylalanine. In one study, a QSAR model was developed for a series of piperazinyl phenylalanine derivatives that inhibit the VLA-4/VCAM-1 interaction. nih.gov The derived model demonstrated good predictive ability, with a squared correlation coefficient (r²) of 0.85 and a cross-validated squared correlation coefficient (q²) of 0.76. nih.gov The model revealed that the presence of chlorine atoms (described by the SsClcount descriptor) and specific fourth-order fragmentation patterns (4PathCount) were favorable for inhibitory activity. Conversely, higher lipophilicity (slogP) and the presence of a nitrogen atom bonded to an aromatic ring (SaaNE-index) were found to be detrimental to the activity. nih.gov
Another QSAR study focused on a series of phenylalanine derivatives as inhibitors of Tryptophan Hydroxylase-1 (TPH1), a key enzyme in serotonin (B10506) synthesis. researchgate.net Such models help to identify the key molecular descriptors—physicochemical, electronic, or steric properties—that govern the biological activity, thereby guiding the synthesis of more potent inhibitors. researchgate.netnih.gov The statistical validity of a QSAR model is crucial, with acceptable models generally having an r² value greater than 0.6 and a q² value greater than 0.5. mdpi.com
Table 3: Key Descriptors from QSAR Study of Piperazinyl Phenylalanine Derivatives
| Descriptor | Influence on VLA-4/VCAM-1 Inhibition |
|---|---|
SaaNE-index (Electrostatic) |
Negative nih.gov |
SsClcount (Steric/Structural) |
Positive nih.gov |
slogP (Lipophilicity) |
Negative nih.gov |
4PathCount (Topological) |
Positive nih.gov |
Analysis of Molecular Conformations and Electronic Properties
The three-dimensional conformation and electronic properties of this compound are fundamental to its reactivity and interactions with other molecules. These characteristics are investigated using a combination of experimental techniques and computational methods.
Computational methods provide further details on properties that are not directly observable. The PubChem database lists several computed properties for this compound, such as the octanol-water partition coefficient (XLogP3), which is a measure of lipophilicity, and the InChIKey, a hashed representation of the molecule's structure. nih.govnih.gov Theoretical studies have also highlighted how the electronic nature of the methyl ester group affects reactivity. For instance, the lack of an acidic proton or a hydroxyl group, which could act as a neighboring functional group, renders L-phenylalanine methyl ester less reactive in certain cyclization reactions compared to L-phenylalanine itself. nih.gov
Table 4: Selected Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃NO₂ | nih.gov |
| Molecular Weight | 179.22 g/mol | nih.gov |
| XLogP3 | 1.1 | nih.gov |
| IUPAC Name | This compound | nih.gov |
Applications of Methyl 2 Amino 3 Phenylpropanoate in Specialized Organic Synthesis
Peptide Synthesis and Modifications
The primary application of methyl 2-amino-3-phenylpropanoate lies in the field of peptide chemistry, where it serves as a fundamental component for building and modifying peptide chains.
Role as an Amino Acid Building Block in Peptide and Azapeptide Construction
This compound is a readily available and protected form of phenylalanine, making it a convenient building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The methyl ester group protects the C-terminus, while the free amino group is available for coupling with the activated carboxyl group of another amino acid. This allows for the stepwise construction of peptide sequences.
In addition to standard peptide synthesis, this compound and its derivatives are crucial in the synthesis of azapeptides. nih.gov Azapeptides are peptide analogs where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. This modification can enhance the peptide's resistance to proteolytic degradation, thereby improving its therapeutic potential. nih.gov Functionalized thiocarbazate scaffolds, which can be derived from amino acid esters like this compound, serve as precursors to aza-amino acids that can be incorporated into peptide chains. nih.gov
Furthermore, derivatives of this compound are utilized in the creation of specialized building blocks for synthesizing "difficult" peptide sequences. For instance, N, O/S-benzylidene acetal (B89532) dipeptides (NBDs) can act as conformation-twisted dipeptide building blocks, disrupting the aggregation that can occur during SPPS and facilitating the synthesis of challenging targets. google.com
N-Terminal Functionalization of Peptides and Proteins
The N-terminus of peptides and proteins is a key site for chemical modification to introduce labels, tags, or other functionalities for biological studies. Reductive alkylation using aldehydes is an efficient and highly selective method for modifying the N-terminal amine of peptides and proteins. nih.gov In this context, the amino group of this compound, when it is the N-terminal residue of a peptide, can be selectively modified. For example, reaction with benzaldehyde (B42025) at a controlled pH results in excellent N-terminal selectivity. nih.gov This method allows for the introduction of bioorthogonal functional groups, which can then be further reacted with molecules like fluorophores or biotins. nih.gov
Development of Chiral Reagents and Chromatographic Media
The inherent chirality of this compound makes it a valuable starting material for the development of chiral auxiliaries, reagents, and stationary phases for chromatography.
The enantioselective recognition of amino acid esters is a significant area of research. Glucose-based macrocycles have been shown to be effective chiral receptors for amino acid methyl esters, including this compound, in organic solvents. nih.gov The binding affinity and enantioselectivity of these receptors are highly dependent on the solvent, with less coordinating solvents like chloroform (B151607) providing the best results. nih.gov This principle can be applied to the design of chiral stationary phases for high-performance liquid chromatography (HPLC) to separate enantiomers.
Precursor for Advanced Pharmaceutical Intermediates and Bioactive Scaffolds
This compound serves as a precursor for a variety of more complex molecules that are intermediates in the synthesis of pharmaceuticals and other bioactive compounds. Its structure is a common motif in many natural products and designed therapeutic agents.
The amino acid scaffold is a privileged structure in medicinal chemistry due to its biocompatibility and the numerous possibilities for functionalization. mdpi.com this compound provides a readily available chiral pool starting material for the synthesis of diverse molecular scaffolds. These scaffolds can then be elaborated to create libraries of compounds for drug discovery. For example, the core structure can be incorporated into larger, more complex molecules that may exhibit a range of biological activities. The synthesis of sitagliptin, a drug for type 2 diabetes, involves the construction of a chiral β-amino acid structure, highlighting the importance of chiral amino acid derivatives in pharmaceutical synthesis. google.com
Catalytic Applications and Ligand Design
The chiral nature of this compound and its derivatives makes them attractive for use in asymmetric catalysis, both as catalysts themselves and as ligands for metal-based catalysts.
While direct catalytic applications of this compound are less common, its derivatives are employed in the design of chiral ligands. These ligands can coordinate with metal centers to create catalysts that can induce enantioselectivity in a wide range of chemical transformations. The development of such catalysts is a cornerstone of modern organic synthesis, enabling the efficient production of enantiomerically pure compounds.
Utility in Agrochemical and Materials Science Applications
The applications of this compound extend beyond pharmaceuticals into the realms of agrochemicals and materials science.
In agrochemicals, the development of new pesticides and herbicides often relies on the synthesis of novel bioactive molecules. The phenylalanine scaffold, provided by this compound, can be a starting point for the design of such compounds.
In materials science, amino acids and their derivatives are used to create biodegradable polymers and other functional materials. The ability of amino acids to self-assemble and form ordered structures is also being explored for the development of nanomaterials and other advanced materials. The chiral nature of this compound can be used to impart specific properties to these materials.
Exploration of Biological Interactions and Pharmacological Relevance of Methyl 2 Amino 3 Phenylpropanoate Derivatives
Molecular Target Interaction Studies with Proteins and Enzymes
Recent research has illuminated the direct interactions between derivatives of Methyl 2-amino-3-phenylpropanoate and key proteins involved in inflammatory processes. One such derivative, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), has been the focus of detailed molecular investigations. nih.govnih.gov
Studies involving MHPAP have identified its ability to bind to IκB kinase (IKK), a critical enzyme in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. nih.gov In silico analyses have suggested that the binding affinity of MHPAP for IKK is even greater than that of a known IKK inhibitor, (E)-2-fluoro-4'-methoxystilbene. nih.gov
Furthermore, the impact of MHPAP on various signal transcriptional factors has been scrutinized. While it did not produce a significant inhibitory effect on the phosphorylation of mitogen-activated protein kinase (MAPK)-related transcriptional factors such as c-FOS, ATF-2, and c-JUN, it demonstrated a marked inhibition of NF-κB p65 phosphorylation in lipopolysaccharide (LPS)-stimulated THP-1 cells. nih.govnih.gov This targeted interaction underscores the specific nature of its engagement with cellular protein targets.
Modulation of Biochemical Pathways and Cellular Processes
The targeted molecular interactions of this compound derivatives translate into the modulation of crucial biochemical pathways. The inhibition of NF-κB p65 phosphorylation by MHPAP directly implicates the compound in the regulation of the NF-κB pathway. nih.govnih.gov This pathway is a cornerstone of the inflammatory response, and its inhibition is a key strategy in the development of anti-inflammatory therapeutics.
The significance of this modulation is further supported by experiments using NF-κB reporter (Luc)-THP-1 cells, where MHPAP was found to inhibit the luminescence induced by LPS stimulation. nih.gov This provides functional evidence of the compound's ability to suppress the NF-κB signaling cascade. The selective action of MHPAP, which does not significantly affect the c-FOS, ATF-2, and JUN phosphorylation pathways, suggests a targeted mechanism of action rather than broad-spectrum cellular disruption. nih.gov
Prodrug Design and Biopharmaceutical Enhancement Strategies
The chemical structure of this compound derivatives lends itself to prodrug design, a strategy employed to enhance the biopharmaceutical properties of a compound. nih.gov A prodrug is an inactive or less active molecule that is converted into an active drug within the body. nih.gov This approach is often used to improve properties such as cell permeability and bioavailability. nih.govmdpi.com
MHPAP serves as a prime example of this strategy. As a phenolic amide ester, it is designed to have improved cell transport characteristics compared to its non-ester form (NEF). nih.govnih.gov Research has confirmed that MHPAP is transported more effectively into monocyte/macrophage-like cells. nih.govnih.gov This enhanced cell permeability is a critical factor in its biological activity, as the non-ester form showed no significant inhibitory effects on cytokine production in THP-1 cells, highlighting the importance of the ester moiety for cellular uptake. nih.gov This demonstrates a successful application of prodrug design to augment the biopharmaceutical profile and, consequently, the therapeutic potential of the parent molecule.
Investigation of Specific Bioactivities (e.g., Anti-cytokine activity, Enzyme inhibition)
A significant area of investigation for this compound derivatives is their specific bioactivities, particularly their anti-inflammatory effects. The inhibition of IKK by MHPAP is a clear instance of enzyme inhibition, which in turn leads to its potent anti-cytokine activity. nih.govnih.gov
In vitro studies have demonstrated that MHPAP significantly inhibits the production of several key pro-inflammatory cytokines in LPS-stimulated THP-1 cells and human peripheral blood mononuclear cells (PBMCs). nih.govnih.gov These cytokines include Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov
The inhibitory potency of MHPAP has been quantified, revealing its effectiveness at micromolar concentrations. The data clearly indicates that MHPAP is a potent, cell-permeable compound with the ability to suppress the production of inflammatory cytokines in immune cells. nih.govnih.gov
Inhibitory Concentration (IC50) of MHPAP on Cytokine Production in LPS-Stimulated PBMCs
| Cytokine | IC50 (µM) |
|---|---|
| IL-6 | 0.85 |
| IL-1β | 0.87 |
| TNF-α | 1.22 |
| IL-8 | 1.58 |
Novel Research Avenues and Future Directions for Methyl 2 Amino 3 Phenylpropanoate
Development of Advanced Sensing Systems (e.g., Colorimetric Anion Sensors)
A significant area of novel research is the use of Methyl 2-amino-3-phenylpropanoate derivatives in the creation of advanced sensing systems. A notable example is the development of colorimetric sensors for the detection of biologically important anions.
Researchers have successfully synthesized a colorimetric anion sensor, methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoate, derived from this compound. This sensor incorporates both –OH and –NH groups as binding sites and a nitrophenyl group as a signaling unit. The presence of the electron-withdrawing nitro group enhances the acidity of the binding sites, facilitating interaction with anions.
The sensor demonstrates a distinct, naked-eye detectable color change from colorless to light yellow specifically in the presence of dihydrogen phosphate (B84403) (H₂PO₄⁻) and acetate (B1210297) (AcO⁻) ions in acetone. No significant color change is observed with other anions such as sulfate (B86663) (SO₄²⁻), nitrate (B79036) (NO₃⁻), and perchlorate (B79767) (ClO₄⁻), indicating a high degree of selectivity. This selective colorimetric response is further corroborated by UV-Vis absorption spectroscopy, which reveals characteristic spectral changes upon the addition of H₂PO₄⁻ and AcO⁻.
Table 1: Colorimetric Response of Methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoate Sensor
| Analyte (Anion) | Observed Color Change |
| H₂PO₄⁻ | Colorless to Light Yellow |
| AcO⁻ | Colorless to Light Yellow |
| SO₄²⁻ | No significant change |
| NO₃⁻ | No significant change |
| ClO₄⁻ | No significant change |
This research highlights the potential of tailoring the structure of this compound to create highly selective and sensitive chemical sensors for environmental and biological monitoring.
Integration into Sustainable and Green Chemistry Methodologies
The principles of green and sustainable chemistry are increasingly influencing the design of chemical processes. This compound and its derivatives are finding roles in these more environmentally benign approaches.
One area of application is in the development of sustainable drug delivery systems. For instance, Poly-N-acryloyl-(L-phenylalanine methyl ester) hollow core nanocapsules have been synthesized and investigated for the sustained delivery of immunomodulatory drugs. ut.ac.ir These nanocapsules can facilitate the prolonged release of therapeutic agents, potentially reducing the frequency of administration and improving patient compliance. ut.ac.ir The use of an amino acid derivative as a primary component of the delivery vehicle aligns with green chemistry principles due to its biocompatibility and potential for biodegradation.
Furthermore, the efficient separation of enantiomers is a critical aspect of green pharmaceutical manufacturing, as often only one enantiomer possesses the desired therapeutic activity. Methods for the chemical resolution of DL-phenylalanine methyl ester are being improved to be more environmentally friendly. acs.org For example, the use of readily available and recoverable resolving agents like N-acetyl-D-phenylglycine presents a greener alternative to methods that generate more waste or use hazardous materials. acs.org An improved method using this resolving agent resulted in D-phenylalanine methyl ester with a high optical purity of 98.1% and a yield of 81.2%. acs.org
The use of biocatalysis, a cornerstone of green chemistry, is also relevant. Enzymes are being engineered for the asymmetric synthesis of D-phenylalanines, offering a more sustainable alternative to traditional chemical methods. biosynth.com These biocatalytic routes often operate under mild conditions and can exhibit high selectivity, reducing energy consumption and by-product formation. biosynth.com
Expansion of Novel Catalytic Applications and Methodologies
The chiral nature of this compound makes it a valuable precursor for the development of novel catalysts and catalytic methodologies, particularly in the field of asymmetric synthesis.
Derivatives of phenylalanine methyl ester are being utilized as versatile precursors for the synthesis of chiral catalysts. For example, they can be used to prepare chiral ligands for metal-catalyzed reactions. The stereoselectivity of certain reactions can be controlled by the use of an acid catalyst in conjunction with a chiral ligand derived from this amino acid ester. mdpi.com
In the realm of organocatalysis, which avoids the use of often toxic and expensive metals, derivatives of this compound are also showing promise. They can serve as the starting material for the synthesis of more complex chiral molecules that can act as organocatalysts.
A significant application lies in asymmetric phase-transfer catalysis for the synthesis of non-natural α-amino acids. nih.gov In these systems, chiral catalysts derived from cinchona alkaloids are used to facilitate the alkylation of glycine (B1666218) derivatives with various electrophiles. While not directly using this compound as the catalyst, this methodology is employed for the synthesis of its derivatives. For instance, the asymmetric α-alkylation of N-(dibenzylidene)glycine tert-butyl ester with substituted benzyl (B1604629) bromides, catalyzed by a phase-transfer catalyst, is a key step in producing chiral unnatural α-phenylalanine derivatives. nih.gov
Table 2: Examples of Catalytic Methodologies Involving Phenylalanine Methyl Ester Derivatives
| Catalytic Methodology | Role of Phenylalanine Methyl Ester Derivative | Application | Reference |
| Asymmetric Phase-Transfer Catalysis | Precursor for target chiral α-amino acids | Synthesis of non-natural α-phenylalanine derivatives | nih.gov |
| Crystallization-Induced Asymmetric Transformation | Versatile precursor | Preparation of L-Dopa and L-Tyrosine | ut.ac.ir |
| Engineered Biocatalysis | Substrate for engineered enzymes | Direct asymmetric synthesis of β-branched aromatic α-amino acids |
The development of these catalytic applications underscores the expanding utility of this compound as a foundational molecule for creating sophisticated tools for asymmetric synthesis, enabling the efficient production of enantiomerically pure compounds for various industries.
Q & A
Q. What are the recommended methods for synthesizing Methyl 2-amino-3-phenylpropanoate, and how can reaction conditions be optimized?
this compound is typically synthesized via esterification of 2-amino-3-phenylpropanoic acid using methanol under acidic catalysis. Protecting the amino group (e.g., with tert-butoxycarbonyl [Boc] groups) is critical to prevent side reactions during ester formation . Optimization involves controlling reaction temperature (0–5°C to minimize racemization) and using anhydrous conditions to enhance yield. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the ester .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
Q. What are the best practices for handling and storing this compound?
Store the compound in airtight containers at -20°C to prevent hydrolysis. For aqueous solubility, warm to 37°C and sonicate briefly. Use desiccants to mitigate moisture absorption, which can degrade the ester .
Q. How can common impurities or by-products during synthesis be identified and mitigated?
Common impurities include unreacted starting materials (e.g., 2-amino-3-phenylpropanoic acid) and racemized products. Reverse-phase HPLC with UV detection (λ = 254 nm) effectively separates these. Use chiral columns to resolve enantiomeric impurities .
Advanced Research Questions
Q. How does stereochemistry influence this compound’s biological activity?
The (R)- and (S)-enantiomers may exhibit divergent receptor-binding affinities. Chiral resolution via HPLC with cellulose-based columns (e.g., Chiralpak® IA) can isolate enantiomers. Biological assays (e.g., enzyme inhibition) should compare both forms to establish stereospecific activity .
Q. What strategies improve solubility and stability in aqueous solutions for biological assays?
Q. How can computational tools predict reactivity or biological interactions of this compound?
Molecular docking (e.g., AutoDock Vina) models interactions with targets like cytokine receptors. Density Functional Theory (DFT) calculates charge distribution and reactive sites (e.g., nucleophilic amino groups) .
Q. What in vitro models are suitable for evaluating anti-inflammatory potential?
Q. How can X-ray crystallography resolve the crystal structure of this compound?
Use SHELX software for structure refinement. Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
